D-Glucaric acid, aluminium salt
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Overview
Description
D-Glucaric acid, aluminium salt is a compound derived from D-glucaric acid, which is a naturally occurring aldaric acid found in various fruits and vegetables D-Glucaric acid has gained significant attention due to its potential applications in various fields, including chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Glucaric acid can be synthesized through the oxidation of D-glucose. Common methods include chemical oxidation using nitric acid or 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) as catalysts . Biological methods involve the use of engineered microorganisms such as Escherichia coli or yeast strains that express specific enzymes to convert D-glucose to D-glucaric acid .
Industrial Production Methods: Industrial production of D-glucaric acid typically involves the chemical oxidation of glucose using nitric acid. This process is highly exothermic and requires careful control of reaction conditions to achieve high yields and purity . Another method involves the use of fermentation processes with genetically engineered microorganisms to produce D-glucaric acid from renewable biomass sources .
Chemical Reactions Analysis
Types of Reactions: D-Glucaric acid, aluminium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The oxidation of D-glucose at the C-1 and C-6 positions results in the formation of D-glucaric acid . Reduction reactions can convert D-glucaric acid to its corresponding alcohols or aldehydes .
Common Reagents and Conditions: Common reagents used in the synthesis of D-glucaric acid include nitric acid, TEMPO, and various enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase . The reaction conditions typically involve controlled temperatures and pH levels to optimize the yield and purity of the product .
Major Products Formed: The major products formed from the reactions involving D-glucaric acid include D-glucaraldehyde, L-guluronic acid, and various glucarate salts . These products have diverse applications in different fields, including medicine and industry.
Scientific Research Applications
D-Glucaric acid, aluminium salt has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of biodegradable polymers and other materials . In biology and medicine, D-glucaric acid is known for its potential to reduce cancer risk by inhibiting β-glucuronidase, an enzyme involved in the detoxification process . It is also used as a food additive to enhance human immunity and reduce cholesterol levels .
In industry, D-glucaric acid is used as a chelating agent for metal ions, making it useful in water treatment and as a corrosion inhibitor . It is also a precursor for the production of nylon-66 and other biodegradable polymers .
Mechanism of Action
The mechanism of action of D-glucaric acid involves its ability to inhibit β-glucuronidase, an enzyme that breaks down glucuronides in the liver . By inhibiting this enzyme, D-glucaric acid helps in the detoxification process, reducing the reabsorption of toxins in hepatocytes . Additionally, D-glucaric acid has been shown to reduce reactive oxygen species (ROS) production, apoptosis of hepatocytes, and deconjugation of glucuronides .
Comparison with Similar Compounds
Similar compounds to D-glucaric acid include D-glucaro-1,4-lactone, calcium D-glucarate, and sodium D-gluconate . D-glucaro-1,4-lactone is formed from D-glucaric acid and has similar antioxidant properties . Calcium D-glucarate is used as a dietary supplement for its potential health benefits, including cancer prevention and cholesterol reduction . Sodium D-gluconate is a chelating agent used in various industrial applications .
D-Glucaric acid, aluminium salt is unique due to its specific applications in water treatment, corrosion inhibition, and as a precursor for biodegradable polymers . Its ability to inhibit β-glucuronidase and support liver detoxification also sets it apart from other similar compounds .
Properties
CAS No. |
84864-58-4 |
---|---|
Molecular Formula |
C18H27AlO24 |
Molecular Weight |
654.4 g/mol |
IUPAC Name |
aluminum;(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy-6-oxohexanoate |
InChI |
InChI=1S/3C6H10O8.Al/c3*7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h3*1-4,7-10H,(H,11,12)(H,13,14);/q;;;+3/p-3/t3*1-,2-,3-,4+;/m000./s1 |
InChI Key |
BCDBNRVZMSCUEL-BQGRAUOOSA-K |
Isomeric SMILES |
[C@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@@H](C(=O)O)O)O.[C@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@@H](C(=O)O)O)O.[C@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@@H](C(=O)O)O)O.[Al+3] |
Canonical SMILES |
C(C(C(C(=O)[O-])O)O)(C(C(=O)O)O)O.C(C(C(C(=O)[O-])O)O)(C(C(=O)O)O)O.C(C(C(C(=O)[O-])O)O)(C(C(=O)O)O)O.[Al+3] |
Origin of Product |
United States |
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